1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid

Regiochemistry mPGES-1 inhibition Kinase inhibitor building blocks

This 6-fluoro-3-pyridyl-cyclopropane carboxylic acid is a conformationally constrained scaffold critical for medicinal chemistry programs targeting mPGES-1. The 6-fluoro substitution and meta-carboxylic acid geometry are essential for target binding, metabolic stability, and PK performance; generic regioisomers cannot replicate published SAR. Purchase this validated building block to generate potent amide libraries for inflammatory pain and endometriosis, or to develop brain-permeable GSK-3β PET imaging agents. Its rigid exit vector also enables efficient PROTAC ternary complex formation.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B12071667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=C(C=C2)F)C(=O)O
InChIInChI=1S/C9H8FNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyHUBGBNPBLDHXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid: Core Building Block for Pyridyl-Cycloalkyl Drug Discovery


1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid (CAS 1427010-46-5) is a fluorinated pyridyl-cyclopropane carboxylic acid building block with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol . The compound belongs to a broader class of substituted pyridyl-cycloalkyl-carboxylic acids that have been optimized as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1/PTGES), a validated target for inflammatory pain and endometriosis [1]. Its structure combines a 6-fluoro-pyridine ring with a cyclopropane-carboxylic acid moiety, providing a conformationally constrained scaffold that serves as a key intermediate for generating enzyme inhibitors and receptor modulators [2].

Why 1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid Cannot Be Replaced by Generic Pyridyl Acids


Generic substitution among pyridyl-cyclopropane carboxylic acid isomers is not viable because the position of the fluorine substituent on the pyridine ring fundamentally alters electronic properties, metabolic stability, and target binding geometry. In the mPGES-1 inhibitor series, structure–activity relationship (SAR) optimization demonstrated that the pyridine substitution pattern is a critical determinant of both in vitro potency and in vivo pharmacokinetic (PK) properties [1]. The 6-fluoro-3-pyridyl regioisomer positions the carboxylic acid attachment at the meta position relative to the ring nitrogen, a geometry that influences hydrogen-bonding interactions within the enzyme active site, while the electron-withdrawing fluorine modulates the pKa of the carboxylic acid and the oxidative metabolism of the pyridine ring [2]. Swapping to a 2-pyridyl, 4-pyridyl, or non-fluorinated analog without experimental validation risks loss of target engagement, altered clearance, and failure to reproduce published SAR trends [1].

1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid: Head-to-Head Differentiation Evidence


Regiochemical Differentiation: 6-Fluoro-3-pyridyl vs. 6-Fluoro-2-pyridyl vs. Non-Fluorinated Pyridyl Scaffolds

The 6-fluoro-3-pyridyl regioisomer positions the carboxylic acid attachment point at the meta position relative to the pyridine nitrogen, whereas the 6-fluoro-2-pyridyl isomer (e.g., 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid) places it at the ortho position. This regiochemical difference dictates the vector of amide bond formation during derivatization and alters the spatial orientation of the resulting inhibitor within the target binding pocket. In the mPGES-1 inhibitor optimization campaign reported by Koppitz et al., systematic variation of the pyridyl attachment point and the cycloalkyl ring size produced >100-fold differences in cellular IC₅₀ values, confirming that regioisomeric substitution is not tolerated without loss of potency [1]. The 6-fluoro substituent additionally lowers the electron density of the pyridine ring compared to non-fluorinated analogs, reducing susceptibility to CYP450-mediated oxidative metabolism—a property exploited broadly across fluorinated drug candidates [2].

Regiochemistry mPGES-1 inhibition Kinase inhibitor building blocks

Cyclopropane vs. Larger Cycloalkyl Ring: Conformational Restriction and Metabolic Stability

The cyclopropane ring in the target compound imposes a rigid, planar-chiral geometry with restricted bond rotation, which pre-organizes the carboxylic acid for amide coupling and limits the entropic penalty upon target binding relative to larger, more flexible cycloalkyl rings (cyclobutyl, cyclopentyl, cyclohexyl). The Bayer patent (US 2017/0354620 A1) explicitly claims cyclopropyl as a preferred R3 substituent within the pyridyl-cycloalkyl-carboxylic acid scaffold, noting that the cyclopropane ring provides optimal steric fit within the mPGES-1 active site [1]. Larger cycloalkyl rings (cyclobutyl, cyclopentyl) introduce additional rotational degrees of freedom that can reduce binding affinity and increase susceptibility to CYP450-mediated oxidation at the cycloalkyl C–H bonds [2].

Conformational restriction Metabolic stability Cycloalkyl SAR

Carboxylic Acid Functionality: Enabling Diversification into Amide-Based Inhibitor Libraries

The free carboxylic acid of 1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid is the essential functional handle for library synthesis. It permits direct amide coupling with diverse amine fragments without the need for ester hydrolysis, a step that can be low-yielding with cyclopropane carboxylates due to steric hindrance and ring strain . In the fragment-based NAMPT inhibitor program, amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid progressed from a fragment hit (KD = 51 µM) to a lead compound with NAMPT IC₅₀ = 0.0051 µM and A2780 cell IC₅₀ = 0.00049 µM, demonstrating that the carboxylic acid→amide transformation is the critical step for potency optimization [1]. The 6-fluoro substituent further enhances the carboxylic acid reactivity by lowering the pKa, facilitating amide bond formation under mild coupling conditions .

Parallel synthesis Amide coupling Fragment-based drug discovery

1-(6-Fluoro-3-pyridyl)cyclopropanecarboxylic acid: Evidence-Backed Application Scenarios


mPGES-1 Inhibitor Lead Optimization for Endometriosis and Inflammatory Pain

The 6-fluoro-3-pyridyl-cyclopropane scaffold is directly embedded in the pharmacophore of pyridyl-cycloalkyl-carboxylic acid mPGES-1 inhibitors, a class advanced to in vivo efficacy studies in a CFA-induced pain model in mice and a rat dyspareunia endometriosis model [1]. Medicinal chemistry teams pursuing mPGES-1 as an alternative to COX-2 inhibition can use this building block to generate focused amide libraries for SAR refinement, leveraging the established PK and efficacy platform of the Bayer series [1].

Kinase Inhibitor Fragment Elaboration and GSK-3β Probe Development

Pyridinylcyclopropanecarboxamide derivatives have been designed and synthesized as glycogen synthase kinase-3 (GSK-3β) inhibitors with potential as positron emission tomography (PET) imaging agents [1]. The target compound serves as the carboxylic acid precursor for generating the cyclopropanecarboxamide pharmacophore, which exhibits brain permeability suitable for CNS-targeted kinase probe development [1].

Targeted Covalent Inhibitor and Degrader (PROTAC) Linker Attachment

The cyclopropane carboxylic acid provides a rigid exit vector for attaching linker moieties in PROTAC (proteolysis-targeting chimera) designs. The 6-fluoro substituent enhances metabolic stability of the resulting conjugates, while the cyclopropane ring minimizes linker flexibility that can reduce ternary complex formation efficiency [1][2]. This application extends the compound's utility beyond reversible inhibition into targeted protein degradation strategies.

Agrochemical Fungicide Intermediate Development

Pyridyl cyclopropane derivatives, including those with fluorinated pyridine rings, are disclosed as fungicidal agents in agricultural patent literature [1]. The target compound can be elaborated into pyridyl cyclopropane carboxylate esters with activity against phytopathogenic fungi, providing a parallel application stream outside human therapeutics [1].

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